molecular formula C10H11BrO2 B14837260 1-Bromo-3-cyclopropoxy-2-methoxybenzene

1-Bromo-3-cyclopropoxy-2-methoxybenzene

Cat. No.: B14837260
M. Wt: 243.10 g/mol
InChI Key: VYJWFMPSOJKPHZ-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 3-cyclopropoxy-2-methoxybenzene derivatives.

    Oxidation: Formation of 3-cyclopropoxy-2-methoxybenzaldehyde or 3-cyclopropoxy-2-methoxybenzoic acid.

    Reduction: Formation of 3-cyclopropoxy-2-methoxybenzene.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-2-methoxybenzene depends on its specific application

    Bromine atom: Can participate in halogen bonding and electrophilic interactions.

    Cyclopropoxy group: Provides steric hindrance and can influence the compound’s reactivity and binding affinity.

    Methoxy group: Acts as an electron-donating group, affecting the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

1-Bromo-3-cyclopropoxy-2-methoxybenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-2-methoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

VYJWFMPSOJKPHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)OC2CC2

Origin of Product

United States

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